molecular formula C25H25FN4OS B12481506 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide

Cat. No.: B12481506
M. Wt: 448.6 g/mol
InChI Key: UARJELVRJUJQGN-UHFFFAOYSA-N
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Description

1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticonvulsant properties . The unique structure of this compound, which includes a benzylpiperazine moiety and a fluorobenzoyl group, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea involves its interaction with specific molecular targets in the body. It is believed to influence GABA-ergic neurotransmission in the brain, which contributes to its anticonvulsant and antidepressant effects . The compound may also interact with other neurotransmitter systems, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(3-fluorobenzoyl)thiourea stands out due to its unique combination of a benzylpiperazine moiety and a fluorobenzoyl group. This structural uniqueness contributes to its broad spectrum of pharmacological activities, making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H25FN4OS

Molecular Weight

448.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide

InChI

InChI=1S/C25H25FN4OS/c26-21-8-4-7-20(17-21)24(31)28-25(32)27-22-9-11-23(12-10-22)30-15-13-29(14-16-30)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H2,27,28,31,32)

InChI Key

UARJELVRJUJQGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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